5-Bromo-2,3'-bithiophene
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Overview
Description
5-Bromo-2,3’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings. Thiophenes are sulfur-containing heterocycles that are widely used in organic chemistry due to their stability and electronic properties. The addition of a bromine atom to the bithiophene structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,3’-bithiophene can be synthesized through the bromination of 2,3’-bithiophene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as chloroform or acetic acid at room temperature .
Industrial Production Methods: While specific industrial production methods for 5-Bromo-2,3’-bithiophene are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted bithiophenes can be obtained.
Coupling Products: The coupling reactions yield biaryl compounds, which are valuable in materials science and pharmaceuticals.
Scientific Research Applications
5-Bromo-2,3’-bithiophene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3’-bithiophene largely depends on its application. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
2,2’-Bithiophene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3,3’-Dibromo-2,2’-bithiophene: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
5’-Bromo-2,2’-bithiophene-5-carboxaldehyde: Has additional functional groups, providing more versatility in synthetic applications.
Uniqueness: 5-Bromo-2,3’-bithiophene is unique due to its specific substitution pattern, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-5-thiophen-3-ylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALZJRZOZRFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735023 |
Source
|
Record name | 5-Bromo-2,3'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90655-32-6 |
Source
|
Record name | 5-Bromo-2,3'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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